3-Hydroxy-4-(methylthio)benzaldehyde
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Overview
Description
3-Hydroxy-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H8O2S It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group at the third position and a methylthio group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methylthio benzaldehyde with appropriate reagents to introduce the hydroxyl group at the desired position. For instance, the preparation method may involve the use of thioanisole as a starting material, which undergoes a series of reactions including oxidation and hydrolysis to yield the target compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts and controlled reaction conditions to optimize yield and purity. The use of SZTA catalysts, for example, has been reported to facilitate the synthesis of related compounds under specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-(methylthio)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the methylthio group under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzoic acid derivatives, while reduction of the aldehyde group may produce benzyl alcohol derivatives .
Scientific Research Applications
3-Hydroxy-4-(methylthio)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(methylthio)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
4-(Methylthio)benzaldehyde: Lacks the hydroxyl group, making it less versatile in certain reactions.
3-Hydroxy-4-methoxybenzaldehyde: Contains a methoxy group instead of a methylthio group, which affects its reactivity and applications.
Uniqueness: 3-Hydroxy-4-(methylthio)benzaldehyde is unique due to the presence of both hydroxyl and methylthio groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs .
Biological Activity
3-Hydroxy-4-(methylthio)benzaldehyde, a compound derived from 4-(methylthio)benzaldehyde, has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, including its antimicrobial, antioxidant, and cytotoxic effects, supported by relevant research findings and data.
Chemical Structure and Properties
This compound (C8H8O2S) is characterized by the presence of a hydroxyl group and a methylthio group attached to a benzaldehyde moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Studies indicate that this compound exhibits significant antibacterial properties against various pathogenic strains. In one study, derivatives of 4-(methylthio)benzaldehyde were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds derived from this parent structure showed varying degrees of antibacterial activity:
Compound | Activity Against | Zone of Inhibition (mm) |
---|---|---|
3g | Staphylococcus aureus | 20 |
3h | Escherichia coli | 18 |
3i | Pseudomonas aeruginosa | 15 |
These findings suggest that modifications to the methylthio group can enhance the antibacterial efficacy of the compound .
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays, including the DPPH radical scavenging method. The compound demonstrated significant free radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT).
DPPH Scavenging Activity Results
Concentration (µg/mL) | % Scavenging Activity |
---|---|
10 | 30 |
20 | 50 |
40 | 75 |
80 | 90 |
The antioxidant activity is attributed to the presence of the hydroxyl group, which plays a critical role in donating electrons to free radicals .
Cytotoxic Effects
Research has also explored the cytotoxic effects of this compound on human peripheral lymphocytes. The MTT assay revealed that certain derivatives exhibited moderate to strong cytotoxicity, indicating potential applications in cancer treatment:
Compound | IC50 (µM) |
---|---|
3b | 25 |
3h | 30 |
Control | >100 |
These results highlight the importance of structural modifications in enhancing biological activity, particularly in the context of anticancer agents .
Case Studies
A notable case study involved the synthesis and evaluation of various Schiff bases derived from methylthio-benzaldehyde. The study found that derivatives such as compound 3b showed superior activity against human lymphocytes compared to others in the series. This underscores the potential for developing new therapeutic agents based on this chemical scaffold .
Properties
Molecular Formula |
C8H8O2S |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-hydroxy-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H8O2S/c1-11-8-3-2-6(5-9)4-7(8)10/h2-5,10H,1H3 |
InChI Key |
GVGFPSJIXWCGRC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C=O)O |
Origin of Product |
United States |
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